Didanosine-d2
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Overview
Description
Didanosine-d2 is a deuterium-labeled version of Didanosine, a nucleoside reverse transcriptase inhibitor used primarily in the treatment of Human Immunodeficiency Virus (HIV) infection. The deuterium labeling is often used in scientific research to trace the compound’s metabolic pathways and pharmacokinetics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Didanosine-d2 involves the incorporation of deuterium into Didanosine. One common method includes the catalytic hydrogenation of Didanosine in the presence of deuterium gas. This process replaces the hydrogen atoms with deuterium atoms, resulting in this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and controlled environments to ensure the purity and consistency of the deuterium labeling .
Chemical Reactions Analysis
Types of Reactions: Didanosine-d2 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the deuterium atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used.
Major Products: The major products formed from these reactions include various deuterated analogs and metabolites of this compound, which are useful in pharmacokinetic studies .
Scientific Research Applications
Didanosine-d2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying the metabolic pathways and reaction mechanisms of Didanosine.
Biology: Helps in understanding the biological interactions and effects of Didanosine at the molecular level.
Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of Didanosine.
Industry: Employed in the development of new antiretroviral drugs and in quality control processes
Mechanism of Action
Didanosine-d2, like Didanosine, is metabolized intracellularly to its active form, dideoxyadenosine triphosphate. This active metabolite inhibits the HIV reverse transcriptase enzyme by competing with natural deoxyadenosine triphosphate, thereby terminating the viral DNA chain elongation. This mechanism effectively suppresses HIV replication .
Comparison with Similar Compounds
Zidovudine: Another nucleoside reverse transcriptase inhibitor used in HIV treatment.
Stavudine: Similar to Didanosine, it inhibits HIV reverse transcriptase.
Lamivudine: A nucleoside analog that also targets HIV reverse transcriptase.
Uniqueness: Didanosine-d2 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The deuterium atoms make the compound more stable and allow for precise tracing in metabolic studies, offering insights that are not possible with non-labeled compounds .
Properties
Molecular Formula |
C10H12N4O3 |
---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
2,8-dideuterio-9-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12N4O3/c15-3-6-1-2-7(17-6)14-5-13-8-9(14)11-4-12-10(8)16/h4-7,15H,1-3H2,(H,11,12,16)/t6-,7+/m0/s1/i4D,5D |
InChI Key |
BXZVVICBKDXVGW-UAEUXGDOSA-N |
Isomeric SMILES |
[2H]C1=NC2=C(C(=O)N1)N=C(N2[C@H]3CC[C@H](O3)CO)[2H] |
Canonical SMILES |
C1CC(OC1CO)N2C=NC3=C2N=CNC3=O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.